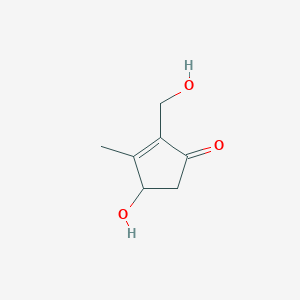
2-Isopropyl-1H-indol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-1H-indol-5-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound this compound features an indole core with an isopropyl group at the second position and a hydroxyl group at the fifth position, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1H-indol-5-ol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole core. For this compound, the starting materials would include isopropyl-substituted ketones and phenylhydrazine .
Industrial Production Methods: Industrial production of indole derivatives often involves catalytic processes to ensure high yield and purity. The use of transition-metal catalysts, such as palladium or copper, can facilitate the cyclization reactions necessary to form the indole ring . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-1H-indol-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the fifth position can be oxidized to form a ketone or quinone derivative.
Reduction: The indole ring can be reduced under hydrogenation conditions to form indoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution reactions.
Major Products:
Oxidation: Formation of 2-Isopropyl-1H-indole-5-one.
Reduction: Formation of 2-Isopropylindoline-5-ol.
Substitution: Formation of halogenated derivatives, such as 3-bromo-2-isopropyl-1H-indol-5-ol.
Scientific Research Applications
2-Isopropyl-1H-indol-5-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active indole compounds.
Industry: Used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Isopropyl-1H-indol-5-ol involves its interaction with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The hydroxyl group at the fifth position can form hydrogen bonds with target proteins, enhancing its binding affinity .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different functional groups.
2-Methyl-1H-indol-5-ol: Similar structure with a methyl group instead of an isopropyl group.
5-Hydroxyindole: Lacks the isopropyl group but has a hydroxyl group at the fifth position
Uniqueness: 2-Isopropyl-1H-indol-5-ol is unique due to the presence of both the isopropyl and hydroxyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential biological activities compared to other indole derivatives .
Properties
IUPAC Name |
2-propan-2-yl-1H-indol-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-7(2)11-6-8-5-9(13)3-4-10(8)12-11/h3-7,12-13H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHKBXAJOULYAQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(N1)C=CC(=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-1-[(R)-alpha-Methylbenzyl]aziridine-2-methanol](/img/structure/B71307.png)






![3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B71321.png)
![Tert-butyl N-[(1E,3Z)-5-hydroxypenta-1,3-dienyl]carbamate](/img/structure/B71324.png)




